Ethyl 5-acetyl-2-({1-[(furan-2-ylcarbonyl)amino]-2-oxo-2-phenylethyl}amino)-4-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 5-acetyl-2-({1-[(furan-2-yl)formamido]-2-oxo-2-phenylethyl}amino)-4-methylthiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-acetyl-2-({1-[(furan-2-yl)formamido]-2-oxo-2-phenylethyl}amino)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactionsSpecific reaction conditions, including the choice of solvents, catalysts, and temperature, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms may be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-2-({1-[(furan-2-yl)formamido]-2-oxo-2-phenylethyl}amino)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring and the furan moiety can be oxidized under specific conditions to form sulfoxides and other oxidized derivatives.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and formamido groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized thiophene derivatives, reduced alcohols, and substituted amides or esters .
Scientific Research Applications
Ethyl 5-acetyl-2-({1-[(furan-2-yl)formamido]-2-oxo-2-phenylethyl}amino)-4-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 5-acetyl-2-({1-[(furan-2-yl)formamido]-2-oxo-2-phenylethyl}amino)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(furan-2-yl)formamido]acetate
- Ethyl 2-(furan-2-yl)acetate
- Indole derivatives
Uniqueness
Ethyl 5-acetyl-2-({1-[(furan-2-yl)formamido]-2-oxo-2-phenylethyl}amino)-4-methylthiophene-3-carboxylate is unique due to its combination of functional groups and the presence of both thiophene and furan rings. This structural complexity provides it with distinct chemical and biological properties compared to simpler analogs .
Properties
Molecular Formula |
C23H22N2O6S |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
ethyl 5-acetyl-2-[[1-(furan-2-carbonylamino)-2-oxo-2-phenylethyl]amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H22N2O6S/c1-4-30-23(29)17-13(2)19(14(3)26)32-22(17)25-20(18(27)15-9-6-5-7-10-15)24-21(28)16-11-8-12-31-16/h5-12,20,25H,4H2,1-3H3,(H,24,28) |
InChI Key |
DQUYZVLPYIVLHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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